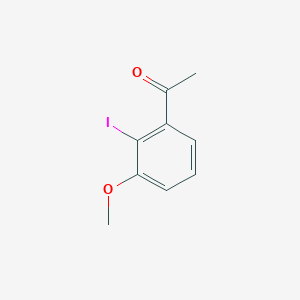
1-(2-Iodo-3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-iodo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methoxy group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-iodo-3-methoxyphenyl)ethan-1-one can be synthesized through various methods. One common approach involves the iodination of 3-methoxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of 1-(2-iodo-3-methoxyphenyl)ethan-1-one may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 1-(2-azido-3-methoxyphenyl)ethan-1-one or 1-(2-thiocyanato-3-methoxyphenyl)ethan-1-one.
Oxidation Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanal or 1-(2-iodo-3-methoxyphenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanol.
Scientific Research Applications
1-(2-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-iodo-3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-iodo-4-methoxyphenyl)ethan-1-one
- 1-(3-iodo-4-methoxyphenyl)ethan-1-one
- 1-(2-iodo-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-iodo-3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methoxy groups on the phenyl ring. This structural arrangement can result in distinct reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(2-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 |
InChI Key |
RZOHDDVYTVYOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





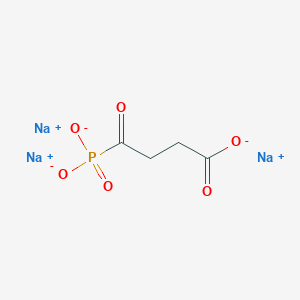
![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
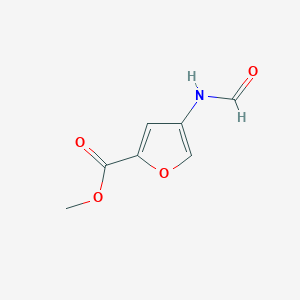
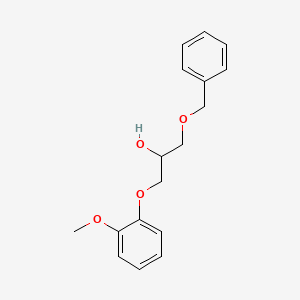

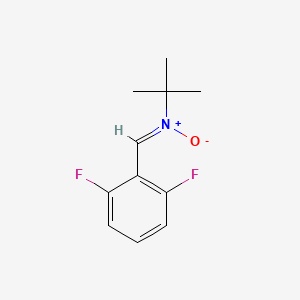
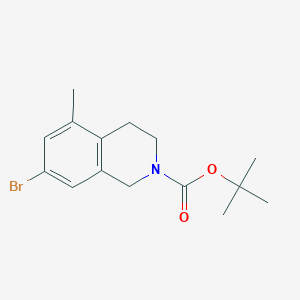
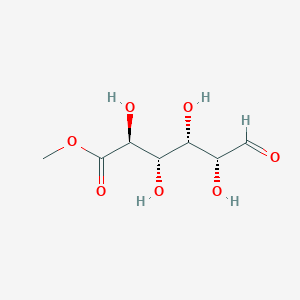
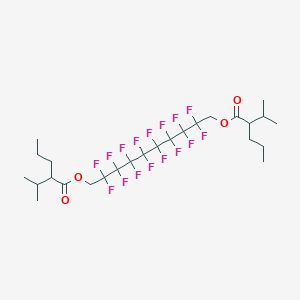
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)

